![molecular formula C21H22N4 B2521056 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile CAS No. 866157-83-7](/img/structure/B2521056.png)

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex acetonitrile derivatives is a topic of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and as inhibitors for various enzymes. The paper titled "Synthesis of (Z)-2-[Quinazolin-4(3H)-ylidene]acetonitriles" discusses an efficient one-pot preparation method for (Z)-2-[quinazolin-4(3H)-ylidene]acetonitriles. This method involves the addition of 2-lithioacetonitrile to the cyano carbon of N-(2-cyanophenyl)alkanimidates, followed by an intramolecular attack that results in the formation of the desired product through a series of reactions including loss of alkoxide and tautomerization .

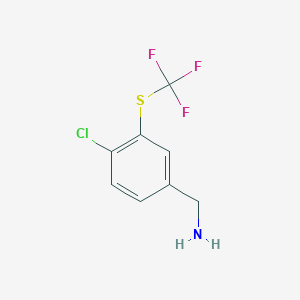

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is crucial for their biological activity. In the context of the compound "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," the presence of the imidazole ring suggests potential for interaction with biological targets, as imidazole is a common moiety in drugs that interact with enzymes and receptors. The synthesis method described in could potentially be adapted to synthesize derivatives of the compound , considering the structural similarities and reactivity of the cyano group.

Chemical Reactions Analysis

The chemical reactivity of acetonitrile derivatives is influenced by the presence of the cyano group and other substituents on the aromatic rings. The paper does not directly address the compound "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," but it does provide insight into the types of reactions that such compounds might undergo, including nucleophilic addition and intramolecular cyclization. These reactions are important for the formation of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," it is possible to infer that the compound would exhibit properties typical of acetonitrile derivatives. These might include moderate to good solubility in organic solvents, potential for hydrogen bonding due to the imidazole ring, and a relatively high reactivity due to the presence of the cyano group. The glycosidase inhibitory activity mentioned in the second paper suggests that similar compounds could also exhibit significant biological activity, which could be relevant for the compound if it shares similar structural features.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Drug Metabolism

A significant application of compounds structurally related to "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile" lies in the inhibition of Cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in drug metabolism, and their inhibition can be crucial for understanding drug-drug interactions. Khojasteh et al. (2011) explored the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, highlighting the importance of such compounds in pharmacokinetic studies and drug development processes (Khojasteh et al., 2011).

Heterocyclic Chemistry and Drug Design

Compounds with an imidazole scaffold, such as the one , are essential in medicinal chemistry for their roles in synthesizing heterocyclic compounds. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrating their significance in the synthesis of heterocyclic compounds like pyrazolo-imidazoles. This underlines the relevance of imidazole derivatives in developing new pharmaceuticals with varied biological activities (Gomaa & Ali, 2020).

Pharmacophore Design for Inflammatory Conditions

The design of selective inhibitors for p38 mitogen-activated protein (MAP) kinase, a target for treating inflammatory conditions, often involves compounds with an imidazole scaffold. Scior et al. (2011) highlighted the significance of tri- and tetra-substituted imidazole scaffolds in creating selective inhibitors for p38 MAP kinase, showing the impact of such compounds on designing treatments for inflammation-related diseases (Scior et al., 2011).

Immune Response Modulation

Imidazole derivatives, such as imiquimod, act as immune response modifiers. Syed (2001) discussed the role of imiquimod, a compound activating the immune system through cytokine induction, in treating various skin disorders. This demonstrates the potential of imidazole derivatives in developing topical agents for treating diseases by modulating the immune response (Syed, 2001).

Mecanismo De Acción

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research and development of imidazole-containing compounds are likely to focus on exploring these biological activities and developing new drugs to treat various diseases.

Propiedades

IUPAC Name |

2-(4-imidazol-1-ylphenyl)-2-(3-methyl-4-propan-2-ylanilino)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4/c1-15(2)20-9-6-18(12-16(20)3)24-21(13-22)17-4-7-19(8-5-17)25-11-10-23-14-25/h4-12,14-15,21,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACJNVAUUQQERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)